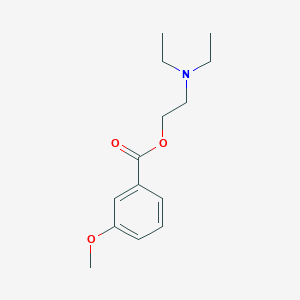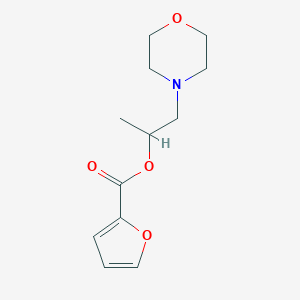![molecular formula C16H25NO3 B295127 2-[Tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate](/img/structure/B295127.png)
2-[Tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate is a chemical compound that has gained significant attention in recent years. It is commonly used in scientific research for its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 2-[Tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate is not fully understood. It is believed to act as a positive allosteric modulator of GABA(A) receptors, which are responsible for inhibitory neurotransmission in the brain. By enhancing the activity of these receptors, 2-[Tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate may have a calming effect on the central nervous system.
Biochemical and Physiological Effects
In addition to its potential effects on GABA(A) receptors, 2-[Tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate has been shown to have antioxidant properties and to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. It has also been shown to reduce inflammation and oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[Tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate in lab experiments is its high potency and selectivity. It is also relatively easy to synthesize and has a long shelf life. However, one limitation is that it may have off-target effects on other receptors or enzymes, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on 2-[Tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate. One area of interest is its potential use as a treatment for anxiety disorders or other psychiatric conditions. Another area of interest is its potential use as a radioprotective agent, which could be useful in cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Métodos De Síntesis
The synthesis of 2-[Tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate involves the reaction of 4-ethoxybenzoic acid with tert-butyl(methyl)amine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out under mild conditions and yields a pure product that can be used for various applications.
Aplicaciones Científicas De Investigación
2-[Tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate has been widely used in scientific research for its potential applications in drug discovery and development. It has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models. It has also been investigated for its potential use as a radioprotective agent and as a modulator of GABA(A) receptors.
Propiedades
Fórmula molecular |
C16H25NO3 |
|---|---|
Peso molecular |
279.37 g/mol |
Nombre IUPAC |
2-[tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate |
InChI |
InChI=1S/C16H25NO3/c1-6-19-14-9-7-13(8-10-14)15(18)20-12-11-17(5)16(2,3)4/h7-10H,6,11-12H2,1-5H3 |
Clave InChI |
NHVLVOUDGSLZBZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)OCCN(C)C(C)(C)C |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)OCCN(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Azabicyclo[2.2.2]oct-3-yl 4-ethoxybenzoate](/img/structure/B295048.png)

![1-Azabicyclo[2.2.2]oct-3-yl 3,4-dimethoxybenzoate](/img/structure/B295052.png)







